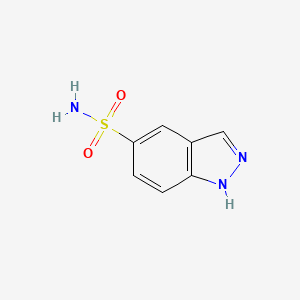![molecular formula C11H12IN3S B13204298 3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine](/img/structure/B13204298.png)
3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine is a compound that belongs to the class of 1,3,4-thiadiazole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine typically involves the reaction of 4-iodoaniline with thiocarbohydrazide under acidic conditions to form the 1,3,4-thiadiazole ring. This intermediate is then reacted with 3-bromopropan-1-amine to yield the final product . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF or potassium cyanide in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or nitriles.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the synthesis of materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine
- 3-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine
- 3-[5-(4-Methylphenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine
Uniqueness
3-[5-(4-Iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to its molecular targets .
Propiedades
Fórmula molecular |
C11H12IN3S |
|---|---|
Peso molecular |
345.20 g/mol |
Nombre IUPAC |
3-[5-(4-iodophenyl)-1,3,4-thiadiazol-2-yl]propan-1-amine |
InChI |
InChI=1S/C11H12IN3S/c12-9-5-3-8(4-6-9)11-15-14-10(16-11)2-1-7-13/h3-6H,1-2,7,13H2 |
Clave InChI |
NYQZFSUWGGQZEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NN=C(S2)CCCN)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-3-[Bis(2-methylpropyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13204217.png)
![Benzyl 1-[1-(propan-2-yl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13204225.png)
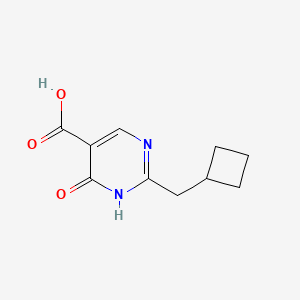
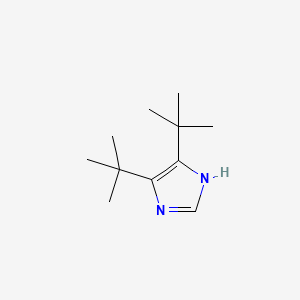
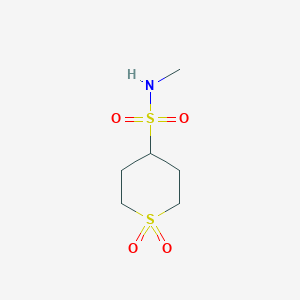
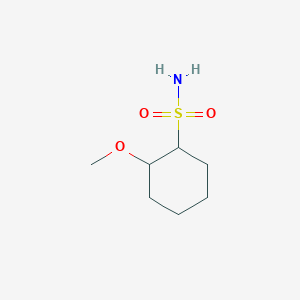

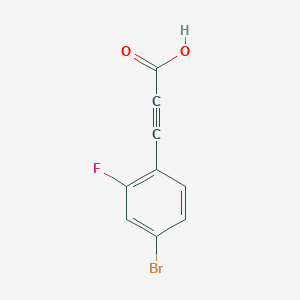

![3-[(Butan-2-yloxy)methyl]-2-methoxyaniline](/img/structure/B13204283.png)
![4-[(4,4-Dimethylcyclohexyl)amino]butan-2-ol](/img/structure/B13204284.png)
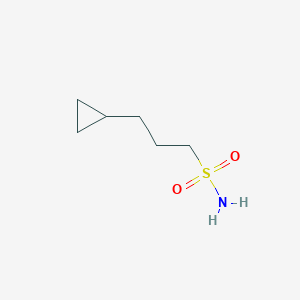
![Benzyl N-[7-(chlorosulfonyl)-1,5-dimethyl-1H-indazol-3-yl]carbamate](/img/structure/B13204293.png)
